![molecular formula C13H19N5 B5660995 4-methyl-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]pyrimidin-2-amine](/img/structure/B5660995.png)
4-methyl-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]pyrimidin-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-c]pyrimidinones and related derivatives, which might be structurally related to the compound , has been reported to proceed via a one-pot synthesis involving cyclic ketene aminals and alkyl or aryl isothiocyanate through tandem addition-cyclization reactions. This process delineates a novel route for creating complex molecules with potential biological activity (Ram et al., 2002). Moreover, the application of p-toluenesulfonic acid in ethanol at 80°C has been developed for the synthesis of N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives, highlighting an eco-friendly, cost-effective method with broad functional group tolerance and high yield of products (Jadhav et al., 2018).
Molecular Structure Analysis
The structural analysis of certain derivatives, through single crystal X-ray diffraction, reveals a network of various inter- and intramolecular interactions, which are pivotal for the stability and packing of molecules in the crystalline state. This highlights the importance of molecular structure in understanding the properties and potential applications of these compounds (Ram et al., 2002).
Chemical Reactions and Properties
The literature discusses the synthesis of fused dihydrobenzo[4,5]imidazo[1,2-a]pyrmido[5,4-e]pyrmidin-3(4H)-amine derivatives, which are derived from specific benzimidazole precursors. These compounds undergo reactions with triethylorthoformate in the presence of acetic anhydride, leading to products that further react with aliphatic amines to give pyrimidin rings. The reactivity of these molecules underscores the versatility of the imidazo-pyrimidin framework in chemical synthesis (Mohammed et al., 2021).
properties
IUPAC Name |
4-methyl-N-[2-methyl-1-(1-methylimidazol-2-yl)propyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-9(2)11(12-14-7-8-18(12)4)17-13-15-6-5-10(3)16-13/h5-9,11H,1-4H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOXZHHCGGQLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(C2=NC=CN2C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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